Cassandra Guérette,
Pascal Lemoine,
Pedro Ramirez,
Pedro A Segura
PMID: 34233247
DOI:
10.1016/j.chroma.2021.462352
Abstract
A method based on gas chromatography coupled with electron ionization mass spectrometry employing N,O-bis(trimethylsilyl)trifluoroacetamide with trimethylchlorosilane as derivatization agent was developed to quantify short-chain carboxylic acids (C
-C
) in hospital wastewater treated by wet air oxidation, an advanced oxidation process. Extraction from water and derivatization of volatile and semi-volatile short chain carboxylic acids were optimized and validated and limits of quantification (LOQ = 0.049 mg L
-4.15 mg L
), repeatability (RSD = 1.7-12.8%), recovery (31-119%) and trueness (relative bias = -19.0-3.4%) were acceptable. The validated method was successfully applied to monitor the concentration of organic acids formed after wet air oxidation of water samples. Results showed that the method described herein allowed to identify 38% and up to 46% of the final chemical oxygen demand's composition after wet air oxidation of acetaminophen spiked in deionised water and hospital wastewater samples, respectively. The developed method also allowed to perform qualitative non-targeted analysis in hospital wastewater samples after treatment. Results demonstrated that glycerol, methenamine, and benzoic acid were also present in the samples and their presence was confirmed with reference standards.
Jolanta Kumirska,
Paulina Łukaszewicz,
Magda Caban,
Natalia Migowska,
Alina Plenis,
Anna Białk-Bielińska,
Małgorzata Czerwicka,
Fei Qi,
Stepnowski Piotr
PMID: 31154184
DOI:
10.1016/j.chemosphere.2019.05.164
Abstract
In this paper, an analytical method for the simultaneous determination of twenty pharmaceuticals (eight non-steroidal anti-inflammatory drugs, five oestrogenic hormones, two antiepileptic drugs, two β-blockers, and three antidepressants) in soils was developed. The optimal method included ultrasound-assisted extraction, a clean-up step on a silica gel column, derivatization using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 1% trimethylchlorosilane (TMCS) in pyridine and ethyl acetate (2:1:1, v/v/v) for 30 min at 60 °C, and determination by gas chromatography-mass spectrometry working in the selected ion monitoring mode. This affords good resolution, high sensitivity and reproducibility, and freedom from interferences even from complex matrices such as soils. The method detection limits ranged from 0.3 to 1.7 ng g
, the intra-day precision represented as RSDs ranged from 1.1 to 10.0%, and the intra-day accuracy from 81.3 to 119.7%. The absolute recoveries of the target compounds were above 80%, except for valproic acid and diethylstilbestrol. The developed method was successfully applied in the analysis of the target compounds in soils collected in Poland. Among the 20 pharmaceuticals, 12 compounds were detected at least once in the soils. The determination of antiepileptic drugs, β-blockers, and antidepressants was also performed for the first time.
Tomohiro Takaishi,
Minoru Izumi,
Ryo Ota,
Chieri Inoue,
Hiromasa Kiyota,
Koichi Fukase
PMID: 30428223
DOI:
Abstract
TMSCI works as an acid catalyst precursor for selective esterification of L-aspartic and L-glutamic acids in the presence of primary, secondary and tertiary alcohols. Although excess TMSCI was required for the completion of esterification, the resulting alkyl TMS ether could be azeotropically removed by simple evaporation with alcohol.
Diana Cosovanu,
Montserrat Llovera,
Gemma Villorbina,
Ramon Canela-Garayoa,
Jordi Eras
PMID: 33547979
DOI:
10.1007/s11306-021-01771-w
Abstract
The metabolomic profile is an essential tool for understanding the physiological processes of biological samples and their changes. In addition, it makes it possible to find new substances with industrial applications or use as drugs. As GC-MS is a very common tool for obtaining the metabolomic profile, a simple and fast method for sample preparation is required.
The aim of this research was to develop a direct derivatization method for GC-MS to simplify the sample preparation process and apply it to a wide range of samples for non-targeted metabolomic analysis purposes.
One pot combined esterification of carboxylic acids with methanol and silylation of the hydroxyl groups was achieved using a molar excess of chlorotrimethylsilane with respect to methanol in the presence of pyridine.
The metabolome profile obtained from different samples, such as bilberry and cherry cuticles, olive leaves, P. aeruginosa and E. coli bacteria, A. niger fungi and human sebum from the ceruminous gland, shows that the procedure allows the identification of a wide variety of metabolites. Aliphatic fatty acids, hydroxyfatty acids, phenolic and other aromatic compounds, fatty alcohols, fatty aldehydes dimethylacetals, hydrocarbons, terpenoids, sterols and carbohydrates were identified at different MSI levels using their mass spectra.
The metabolomic profile of different biological samples can be easily obtained by GC-MS using an efficient simultaneous esterification-silylation reaction. The derivatization method can be carried out in a short time in the same injection vial with a small amount of reagents.
Shuo-En Tsai,
Sin-Min Li,
Ching-Chun Tseng,
Cheng-Yen Chung,
Yu-Hui Zeng,
Chun Chieh Lin,
Mao-Tsu Fuh,
Li-Chan Yang,
Ya-Chen Yang,
Fung-Fuh Wong
PMID: 33002729
DOI:
10.1016/j.bioorg.2020.104299
Abstract
An efficient one-flask cascade method for synthesis of the multi-substituted 1,2,4-triazoles via chlorotrimethylsilane as a promoter was developed. Firstly, nitrilimines were transformed to hydrazonamides as intermediate in high yield by treatment with commercially available hexamethyldisilazane. Subsequently, the mixture was added with corresponding acyl chloride and heated in the presence of pyridine to give the corresponding multi-substituted 1,2,4-triazoles via chlorotrimethylsilane promoted heterocyclization reaction. The utility of method was demonstrated to synthesize CB
ligands including Rimonabant analogue 4c and LH-21 3 for modeling study. All synthesized compounds were subjected to the cAMP functional assay of CB
/CB
receptor. Especially, compound 4g enhanced the reversal of cAMP reduction by CP59440 than LH-21 and Rimonabant analogue in CHO-hCB
cells. In addition, the docking results showed compound 4g fits the best position with CB
receptor. However, the ability to penetrate brain-blood barrier of compound 4g is similar with Rimonabant in MDCK-mdr1 permeability assay, which might cause CNS side effect. This study still provides the basis for further development of a potent and specific CB
antagonist.
Michał Szkop,
Beata Kliszcz,
Andrzej A Kasprzak
PMID: 29572128
DOI:
10.1016/j.ab.2018.03.020
Abstract
We describe a simple and reproducible protocol for the preparation of microscope glass slides for in vitro motility assays that use total internal reflection fluorescence microscopy. The developed method utilizes trimethylchlorosilane (TMCS) as a silanizing reagent, which in the presence of imidazole as a catalyst and under optimized conditions enables reproducible preparation of high-quality hydrophobic glass surfaces. This method presents a simplification and improvement in reproducibility over the commonly applied protocol utilizing dichlorodimethylsilane (DDS) as a silanizing agent. We demonstrate the applicability of the new method by performing the analysis of the interactions of a molecular motor, kinesin-1 with microtubules.
Zhaoyang Xu,
Huan Zhou,
Xiangdong Jiang,
Jianyu Li,
Fang Huang
PMID: 29155391
DOI:
10.1049/iet-nbt.2017.0063
Abstract
A hydrophobic and oleophilic trimethyl chlorosilane/reduced graphene oxide-coated cellulose nanofibres (TMCS/rGO/CNFs) aerogel with a three-dimensional structure was fabricated through a facile dip-coating process. The prepared aerogel exhibited several advantageous properties for absorption and expulsion of oils from water surfaces, such as a high specific surface area, low density (6.78 mg/cm
) and good porosity (99.12%). In addition, the TMCS/rGO/CNFs aerogel demonstrated good absorption capacities up to 39 times its own weight over a short time (1.5 min) for a broad range of oils. This research suggests that practical application of TMCS/rGO/CNFs aerogel in the cleanup of an oil spill is feasible.
Rosa M Flores,
Paul V Doskey
PMID: 26427323
DOI:
10.1016/j.chroma.2015.09.041
Abstract
Two, 3-step methods for derivatizing mono- and multi-functional species with carbonyl (CO), carboxylic acid (-COOH), and alcohol (-OH) moieties were compared and optimized. In Method 1, the CO, -COOH, and -OH moieties were converted (1) to methyloximes (R-CN-OCH3) with O-methylhydroxylamine hydrochloride (MHA), (2) to methyl esters (OC-R-OCH3) with (trimethylsilyl)diazomethane in methanol (TMSD/MeOH), and (3) to trimethylsilyl ethers [R-OSi(CH3)3] with N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) containing 1% trimethylchlorosilane (TMCS), respectively. Steps 1 and 3 of both methods were identical; however, in Step 2 of Method 2, -COOH moieties were derivatized with 10% (v/v) boron trifluoride (BF3) in MeOH or n-butanol (n-BuOH). The BF3/MeOH and BF3/n-BuOH were ineffective at converting species with more than 2-OH moieties. Average standard deviations for derivatization of 36 model compounds by the 3-step methods using TMSD/MeOH and BF3/(MeOH) were 7.4 and 14.8%, respectively. Average derivatization efficiencies for Methods 1 and 2 were 88.0 and 114%, respectively. Despite the lower average derivatization efficiency of Method 1, distinct advantages included a greater certainty of derivatization yield for the entire suite of mono- and multi-functional species and fewer processing steps for sequential derivatization. Detection limits for Method 1 using GC×GC-ToF-MS were 0.3-54pgm(-3). Approximately 100 oxygenated organic species were identified and quantified in aerosol filtered from 39m(3) of air in an urban location. Levels of species were 0.013-17ngm(-3) and were nearly all above the Method 1 limit of detection.
Boqu Yu,
Ruirui Zhang,
Pengyan Liu,
Yajing Zhang,
Yanna Zhang,
Yang Bai
PMID: 26454789
DOI:
10.1016/j.chroma.2015.09.081
Abstract
Hydroxylated polybrominated diphenyl ethers (OH-PBDEs), acting as emerging endocrine disruptors, have aroused more and more concern recently. Produced from natural source or metabolism of PBDEs, OH-PBDEs are more toxic than their parent compounds. However, few analytical methods are available for sensitive determination of these compounds especially in water. In this study, a method of determination of nine OH-PBDEs in lake, reservoir, river and sewage treatment plant effluent was established using N,O-bis (trimethylsilyl) trifluoroacetamide (BSTFA) as derivatization reagent combined with gas chromatography-mass spectrometry (GC-MS). Optimal extraction solvent and derivatization factors such as the amount of BSTFA, time, temperature and dissolution solvent were determined experimentally. After extracted by hexane-dichloromethane (1:1, v/v), extracts were evaporated to almost dry, then BSTFA was added to the residue and heated at 90°C for 30min. The remains were dried under a stream of nitrogen and redissolved in hexane. The solution was separated in DB-35MS column, then determined by GC-MS in selected ion mode and full scan monitoring mode, and quantified by external standard method. The working curves were obtained using sample matrix in order to eliminate the matrix interference. Linear range was from 0.02μgL(-1) to 30μgL(-1). Limits of detection and quantification ranged from 0.0039μgL(-1) to 0.0220μgL(-1) and 0.0130μgL(-1) to 0.0733μgL(-1), respectively. Two different spiked levels were measured with 5 parallel tests for each level. The results indicated that the relative standard deviations were less than 14.08%. The method has been applied to lake water, reservoir water, river water and sewage treatment plant effluent. Five OH-PBDEs including 2'-OH-BDE3, 3'-OH-BDE7, 2'-OH-BDE28, 4'-OH-BDE17 and 5'-OH-BDE99 were detected in all the samples collected in Baoding, China. This method is simple, high sensitive, and suitable for simultaneous determination of nine OH-PBDEs in different environmental water.
Chiemi Satou,
Hirofumi Goto,
Yuya Yamazaki,
Katsuyoshi Saitou,
Shoji Matsumoto,
Ou Takahashi,
Yosuke Miyazaki,
Keiichi Ikuta,
Yosuke Yajima
PMID: 28515375
DOI:
10.5650/jos.ess16143
Abstract
Monoacylglycerol (MAG) and diacylglycerol (DAG) are minor components of edible fats and oils, and they relate to the quality of these foods. The AOCS official method Cd 11b-91 has been used to determine MAG and DAG contents in fats and oils. There are, however, difficulties in the determination of MAG and DAG using this analytical procedure. Therefore, we improved this method by modifying the trimethylsilyl derivatization procedure and replacing the internal standard (IS) material. In our modified method, TMS-HT (mixture of hexamethyldisilazane and trimethylchlorosilane) was used for derivatization of MAG and DAG, which was followed by liquid-liquid extraction with water and n-hexane solution containing the IS, tricaprin. Using the modified method, we demonstrated superior repeatability in comparison with that of the AOCS method by reducing procedural difficulties. The relative standard deviation of distearin peak areas was 1.8% or 2.9% in the modified method, while it was 5.6% in the AOCS method. In addition, capillary columns, such as DB-1ht and DB-5ht could be used in this method.